For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH, also known as N-Formyl-norleucine-leucine-phenylalanine-norleucine-tyrosine-lysine, is a synthetic chemotactic peptide. This compound is notable for its ability to bind to formyl peptide receptors, which are crucial in mediating immune responses, particularly in the attraction of neutrophils to sites of infection or inflammation. The compound's sequence includes non-proteinogenic amino acids, which enhance its stability and resistance to enzymatic degradation, making it a valuable tool in scientific research.
The compound is synthesized through solid-phase peptide synthesis methods, allowing for the precise assembly of its amino acid sequence. The use of automated synthesizers in industrial settings ensures high efficiency and purity.
For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH is classified under synthetic peptides and is primarily utilized in biochemical and pharmacological research due to its biological activity.
The synthesis of For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH predominantly employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The SPPS method allows for high-throughput synthesis and can be scaled up for industrial production. High-performance liquid chromatography (HPLC) is typically employed to purify the final product, ensuring that the synthesized peptide meets required purity standards.
The molecular structure of For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH consists of a linear sequence of seven amino acids, including two norleucine residues, which contribute to its unique properties compared to other peptides.
For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH can undergo various chemical reactions:
The products formed depend on the specific reaction conditions and reagents utilized.
For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH exerts its biological effects primarily through binding to formyl peptide receptors on neutrophils. This interaction initiates a signaling cascade involving G-protein coupled receptors and activates downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to neutrophil migration and activation at sites of infection or inflammation.
For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH has significant applications in scientific research, particularly in immunology and pharmacology:
This compound's unique properties make it an essential tool in advancing our understanding of immune system dynamics and developing new therapeutic strategies.
The peptide For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH follows systematic conventions in peptide chemistry:
Table 1: Amino Acid Residues in For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH
| Position | Amino Acid | Side Chain Properties | Racemic (DL) Notation |
|---|---|---|---|
| 1 | Norleucine (Nle) | Hydrophobic, linear alkyl chain | DL-Nle |
| 2 | Leucine (Leu) | Aliphatic, branched hydrophobic | DL-Leu |
| 3 | Phenylalanine (Phe) | Aromatic, hydrophobic | DL-Phe |
| 4 | Norleucine (Nle) | Hydrophobic, linear alkyl chain | DL-Nle |
| 5 | Tyrosine (Tyr) | Aromatic, polar (–OH group) | DL-Tyr |
| 6 | Lysine (Lys) | Basic, hydrophilic (–NH₂ group) | DL-Lys |
Structurally, this peptide belongs to the class of N-formylated, racemic oligopeptides. Its design includes:
The peptide’s design principles emerge from key milestones in formyl peptide and racemic peptide research:
Table 2: Historical Development of Key Formyl Peptides
| Year | Peptide | Significance | Relevance to Target Peptide |
|---|---|---|---|
| 1975 | fMet-Leu-Phe (fMLF) | First bacterial chemoattractant identified | Template for N-formyl tripeptide motif |
| 1980s | Boc-MLF | Early synthetic FPR antagonist | Demonstrated N-terminal modifications dictate agonist/antagonist switch |
| 1990s | Ac-Met-Nle-Leu-Phe-Phe | Oxidation-resistant FPR agonist | Validated Nle as a Met substitute |
| 2000s | Cyclic peptides with D-amino acids | Protease-resistant bioactive peptides | Precedence for non-natural stereochemistry |
| 2020s | Racemic hexapeptides (e.g., target) | Exploration of full racemization | Target peptide as a modern synthetic analogue |
Incorporating racemic (DL) amino acids profoundly alters bioactivity:
Table 3: Biological Effects of DL-Amino Acid Incorporation
| Effect | Mechanism | Example in Target Peptide |
|---|---|---|
| Enhanced stability | Resistance to stereospecific proteases | DL-Phe, DL-Tyr, DL-Lys evade cleavage |
| Altered 3D structure | Disruption of α-helices/β-sheets | Racemic backbone prevents helical folding |
| Modified receptor interaction | Reversed side-chain orientation | Altered FPR binding kinetics possible |
| Biomarker potential | Mimics age-related protein racemization | DL-residues model disease-linked isoforms |
Compound Index
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7